ニラチン

概要

説明

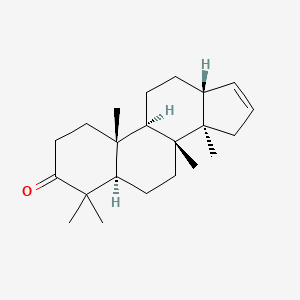

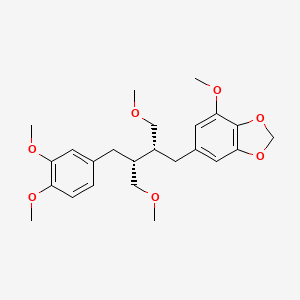

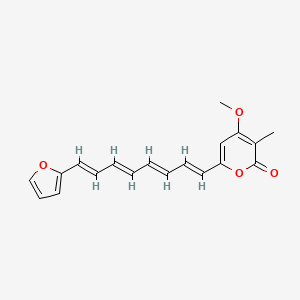

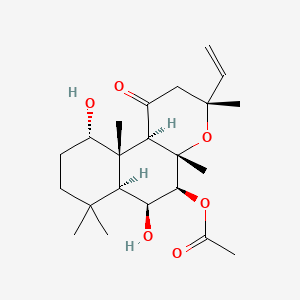

Niranthin is a lignan compound isolated from various species of the Phyllanthus genus. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-hepatotoxic, and anxiolytic activities . The chemical structure of niranthin is characterized by a complex arrangement of methoxy and benzodioxole groups, contributing to its unique biological activities .

科学的研究の応用

生化学分析

Biochemical Properties

Niranthin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of prostaglandin E2, cyclooxygenase-2, tumor necrosis factor-α, and interleukin-1β in U937 macrophages . These interactions suggest that Niranthin can modulate inflammatory responses by interfering with key signaling pathways such as NF-κB, MAPKs, and PI3K-Akt .

Cellular Effects

Niranthin influences various cellular processes and functions. It has been observed to suppress the production of pro-inflammatory mediators in macrophages, thereby reducing inflammation . Additionally, Niranthin has been shown to have anxiolytic effects, potentially mediated through the GABA-A receptor . This suggests that Niranthin can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

At the molecular level, Niranthin exerts its effects through several mechanisms. It binds to and inhibits key enzymes involved in inflammatory responses, such as cyclooxygenase-2 . Niranthin also interferes with the activation of NF-κB, MAPKs, and PI3K-Akt signaling pathways, leading to reduced production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anxiolytic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Niranthin have been observed to change over time. Studies have shown that Niranthin remains stable and retains its bioactivity over extended periods . Long-term exposure to Niranthin may lead to changes in cellular function, including alterations in gene expression and metabolic activity . These findings underscore the importance of monitoring the temporal effects of Niranthin in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Niranthin vary with different dosages in animal models. At lower doses, Niranthin has been shown to exhibit significant anti-inflammatory and anxiolytic effects without causing adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

Niranthin is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase-2 and modulates the production of key metabolites like prostaglandin E2 . These interactions can influence metabolic flux and alter metabolite levels, contributing to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, Niranthin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can affect the bioavailability and efficacy of Niranthin in different tissues.

Subcellular Localization

Niranthin’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: Niranthin can be synthesized through various chemical processes, although it is predominantly extracted from natural sources. The synthetic route involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of niranthin from other lignans present in Phyllanthus species . The process typically employs an isocratic elution mode with a mobile phase comprising acetonitrile and water with trifluoroacetic acid (TFA) at ambient temperature .

Industrial Production Methods: Industrial production of niranthin involves the large-scale extraction from Phyllanthus species. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques for the isolation and purification of niranthin .

化学反応の分析

Types of Reactions: Niranthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Niranthin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of niranthin can be achieved using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving niranthin typically use halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various derivatives of niranthin with altered pharmacological properties. For instance, oxidation can lead to the formation of niranthin quinone, which exhibits enhanced anti-inflammatory activity .

作用機序

類似化合物との比較

Phyllanthin: Known for its hepatoprotective and anti-inflammatory activities.

Hypophyllanthin: Exhibits strong anti-inflammatory and immunomodulatory effects.

Nirtetralin: Possesses both hepatoprotective and anti-inflammatory properties

特性

IUPAC Name |

6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFGIEPQSDGMJJ-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC3=C(C(=C2)OC)OCO3)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50656-77-4 | |

| Record name | Niranthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

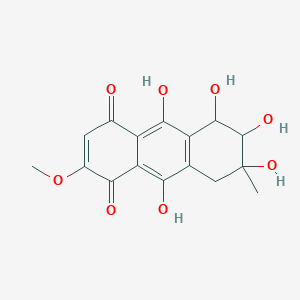

![(1S,11R,13S,15S)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol](/img/structure/B1253501.png)

![3-Azabicyclo[3.1.0]hexane](/img/structure/B1253506.png)

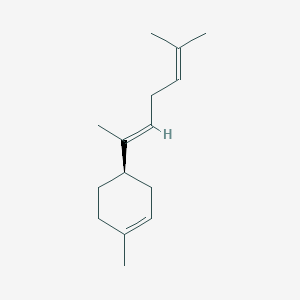

![(2R)-4-methyl-2-[[(2S)-1-methylpiperidin-2-yl]methyl]-2,3-dihydropyran-6-one](/img/structure/B1253518.png)